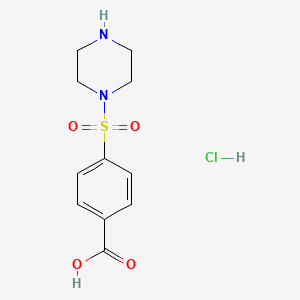

4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride (4-PBSH) is an organic compound used in a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 271.7 g/mol, and it is soluble in water and ethanol. 4-PBSH is a versatile compound that can be used for a wide range of applications in the laboratory, such as synthesis, chromatography, and spectroscopy.

Scientific Research Applications

Pharmacokinetics and Metabolism :

- Lu AA21004, a novel antidepressant, is metabolized in human liver microsomes to a benzylic alcohol and further to a benzoic acid derivative (including 3-methyl-4-(2-piperazin-1-yl-phenysulfanyl)-benzoic acid), primarily by CYP2D6 and CYP2C9 enzymes (Hvenegaard et al., 2012).

Chemical Structure and Crystallography :

- The crystal structure of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA), a related compound, has been analyzed. It consists of two independent molecules in the unit with a chair conformation for the piperazine ring (Faizi et al., 2016).

- Studies on the crystal structure, Hirshfeld surface analysis, and DFT calculations of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives have been conducted to understand their reactive sites and molecular interactions (Kumara et al., 2017).

Antimicrobial Activity :

- Bifunctional sulfonamide-amide derivatives, including those related to 4-(Piperazin-1-ylsulfonyl)benzoic acid, have demonstrated significant in vitro antibacterial and antifungal activities (Abbavaram & Reddyvari, 2013).

Luminescent Properties and Photo-Induced Electron Transfer :

- Novel piperazine substituted naphthalimide model compounds have been synthesized, with studies showing their fluorescence can be quenched by the PET process, indicating potential applications in photodynamic therapy and as pH probes (Gan et al., 2003).

Synthesis and Chemical Properties :

- The synthesis of 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, potential dual antihypertensive agents, includes the preparation of their hydrochloride salts, highlighting the significance of piperazine derivatives in medicinal chemistry (Marvanová et al., 2016).

- An improved one-pot synthesis process for N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an important intermediate in the preparation of the anti-hypertensive drug Doxazosin, has been described (Ramesh et al., 2006).

Co-crystallization Studies :

- Investigations into the co-crystallization of benzoic acid derivatives with N-containing bases, including piperazine, reveal insights into stoichiometric variants, polymorphism, and twinning, contributing to our understanding of molecular interactions and crystal engineering (Skovsgaard & Bond, 2009).

properties

IUPAC Name |

4-piperazin-1-ylsulfonylbenzoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4S.ClH/c14-11(15)9-1-3-10(4-2-9)18(16,17)13-7-5-12-6-8-13;/h1-4,12H,5-8H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGUTIJGGJTLRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperazin-1-ylsulfonyl)benzoic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[acetyl(phenyl)amino]methyl}-N-(5-chloro-2-methoxyphenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2462578.png)

![3-Methyl-6-[[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2462582.png)

![4-ethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2462583.png)

![(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2462584.png)

![3,6,7-trimethyl-5H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5-one](/img/structure/B2462588.png)

![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/no-structure.png)